1,6-Dichlorodibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
74992-97-5 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
InChI Key |
JRSRWACZUFLWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Formation Pathways and Synthetic Methodologies of 1,6 Dichlorodibenzofuran
Unintentional Formation Mechanisms
Thermochemical Formation from Precursors
The unintentional formation of 1,6-dichlorodibenzofuran (1,6-DCDF) and other polychlorinated dibenzofurans (PCDFs) is a significant environmental concern, primarily arising from high-temperature industrial and combustion processes. These compounds can be formed through complex chemical reactions involving chlorinated precursors.
High-Temperature Oxidation of Chlorophenols and Related Precursors
The high-temperature oxidation of chlorophenols is a well-established pathway for the formation of PCDD/Fs, including 1,6-DCDF. acs.orgacs.org In combustion systems, chlorophenols can act as precursors, undergoing a series of reactions to form various PCDF congeners. mdpi.comnih.gov
Studies involving the oxidation of 2-chlorophenol (B165306) (2-CP) have demonstrated the formation of several dichlorodibenzofuran isomers. For instance, the oxidation of 2-CP on a neat silica (B1680970) surface at temperatures of 350°C and 400°C resulted in the detection of 1,6-dichlorodibenzo-p-dioxin (B1595797) (1,6-DCDD) and 4,6-dichlorodibenzofuran (B14162020) (4,6-DCDF), among other PCDD/Fs. acs.org However, at a lower temperature of 250°C, no PCDD/Fs were detected. acs.org This indicates a temperature-dependent formation mechanism.
The oxidation of a mixture of 2-chlorophenol and 2-bromophenol (B46759) also yields various halogenated dibenzofurans, including 4,6-dichlorodibenzofuran. researchgate.net The yields of these products are influenced by the reaction conditions, such as temperature and the presence of other chemical species. researchgate.netacs.org For example, the presence of bromine can affect the concentration of hydroxyl radicals, which in turn influences the ratio of dioxins to furans formed. researchgate.net
The pyrolysis of 2-chlorophenol, which is a thermal degradation process in the absence of oxygen, has also been studied. While it primarily forms dibenzo-p-dioxin (B167043) (DD) and 1-monochlorodibenzo-p-dioxin (1-MCDD), the formation of 4,6-dichlorodibenzofuran was not detected under certain pyrolytic conditions, suggesting that oxidative conditions are more favorable for its formation. acs.org
De Novo Synthesis Pathways
De novo synthesis is another significant pathway for the formation of PCDD/Fs in combustion systems. This process involves the formation of these compounds from elemental carbon and a chlorine source, typically in the presence of a metal catalyst. unimib.it This pathway is particularly relevant in the post-flame, cool zone of incinerators, at temperatures between 200°C and 400°C. unimib.itiafss.org
The de novo synthesis mechanism involves the oxidation and chlorination of the carbon matrix in fly ash. nih.gov While specific studies focusing solely on the de novo synthesis of 1,6-DCDF are limited, the general principles apply to the formation of various PCDF congeners. The nature of the fly ash matrix, including the presence of catalysts like copper and iron, significantly influences the rate and profile of PCDD/F formation. unimib.itresearchgate.net
Catalytic and Non-Catalytic Processes in Combustion Systems
Both catalytic and non-catalytic processes contribute to the formation of PCDD/Fs in combustion systems. acs.org Transition metal oxides, particularly copper(II) oxide and iron(III) oxide, present in fly ash are known to catalyze the formation of PCDD/Fs from precursors like chlorophenols. nih.govnih.govdioxin20xx.org
Studies on the oxidation of 2-chlorophenol over a CuO/silica surface have shown the formation of 4,6-dichlorodibenzofuran as a principal PCDF product. capes.gov.bracs.org The mechanism is believed to involve the chemisorption of the chlorophenol onto the catalyst surface, forming a phenoxyl radical which then undergoes further reactions. capes.gov.bracs.org The reaction can proceed via different mechanisms, such as the Langmuir-Hinshelwood (reaction between two adsorbed species) or Eley-Rideal (reaction between an adsorbed species and a gas-phase molecule) mechanisms. capes.gov.bracs.org
Iron oxides also play a role in the formation of PCDD/Fs. The oxidation of 2-monochlorophenol over an Fe2O3/silica surface yielded 4,6-dichlorodibenzofuran as the major PCDF product. nih.gov Interestingly, the ratio of PCDDs to PCDFs was found to be higher under oxidative conditions compared to pyrolytic conditions on an iron oxide surface. nih.gov
Non-catalytic formation of PCDD/Fs can also occur. Research has demonstrated that even in the absence of transition metals, neat silica surfaces can catalyze the generation of PCDD/Fs from chlorophenols at higher temperatures (350-400°C). acs.org This finding is significant as it proves that fly ash particles can contribute to PCDD/F formation even without the presence of metal catalysts. acs.org
| Precursor | Catalyst/Surface | Temperature (°C) | Major Dichlorinated Dibenzofuran (B1670420) Products |
| 2-Chlorophenol | Neat Silica | 350 - 400 | 4,6-Dichlorodibenzofuran |
| 2-Chlorophenol | CuO/Silica | 200 - 500 | 4,6-Dichlorodibenzofuran |
| 2-Monochlorophenol | Fe2O3/Silica | 200 - 550 | 4,6-Dichlorodibenzofuran |
Industrial By-Product Formation
Processes Utilizing Chlorinated Compounds (e.g., Pulp and Paper Industry)
The pulp and paper industry has been a notable source of PCDD/F emissions, primarily due to the use of chlorine-based bleaching agents. unimib.itnih.govregulations.gov The reaction of elemental chlorine and hypochlorite (B82951) with lignin (B12514952) in the pulp can lead to the formation of chlorinated organic compounds, including PCDD/Fs. regulations.gov
While specific data on the formation of 1,6-DCDF in pulp and paper mill effluents is not detailed in the provided search results, the presence of various PCDF congeners is well-documented. nih.govjustice.gc.ca The use of chlorine for bleaching has been shown to result in the presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) in effluent samples. nih.gov The industry has made efforts to reduce dioxin formation by replacing chlorine with chlorine dioxide in the bleaching process. nih.gov
Wastewater from pulp and paper mills contains a variety of organic and inorganic pollutants, including chlorides, which can contribute to the formation of chlorinated byproducts. mdpi.comcarewater.solutions
| Industrial Process | Chlorinated Compound Used | Potential for Dichlorodibenzofuran Formation |
| Pulp and Paper Bleaching | Chlorine, Hypochlorite | Yes, as byproducts of the reaction with lignin. |
Waste Incineration and Uncontrolled Combustion Emissions
Polychlorinated dibenzofurans (PCDFs), including this compound, are recognized as unintentional byproducts of thermal processes such as municipal solid waste incineration and other forms of uncontrolled combustion. nsf.gov.lkljmu.ac.uk Their formation in these environments occurs primarily through two proposed mechanisms: precursor-mediated synthesis and de novo synthesis. nsf.gov.lkresearchgate.netnih.gov
The precursor pathway involves the chemical transformation of chlorinated aromatic compounds, such as chlorophenols, chlorobenzenes, and polychlorinated biphenyls (PCBs), into the dibenzofuran structure. nih.govresearchgate.net For instance, studies on the high-temperature oxidation of 2-chlorophenol have shown the formation of various PCDF congeners, including 4,6-dichlorodibenzofuran. researchgate.net This occurs through the condensation of chlorophenol molecules or their radical derivatives on the surface of fly ash particles, which are often rich in metal catalysts like copper and iron. nih.gov The specific substitution pattern of the resulting PCDF is dependent on the structure of the initial precursors. The formation of this compound can be postulated to arise from precursors like 2,5-dichlorophenol (B122974) or 3-chlorophenol (B135607) derivatives under similar conditions.
The de novo synthesis pathway involves the formation of PCDFs from elemental carbon and sources of chlorine in the presence of oxygen at temperatures typically ranging from 250 to 450 °C. nsf.gov.lkresearchgate.net In this process, the basic carbon matrix of fly ash reacts with inorganic chlorine (e.g., from HCl or metal chlorides) and oxygen to build the dibenzofuran skeleton, which is subsequently chlorinated. The specific isomer distribution, including that of this compound, is influenced by a complex interplay of factors.
| Parameter | Influence on PCDF Formation | Citation |
| Temperature | Optimal formation window is typically 250-450 °C in post-combustion zones. | researchgate.net |
| Precursors | Presence of chlorophenols, chlorobenzenes, and PCBs increases PCDF emissions. | nih.gov |
| Catalysts | Transition metals (e.g., Cu, Fe) in fly ash catalyze condensation and chlorination reactions. | nih.gov |
| Chlorine Source | Availability of both organic and inorganic chlorine is critical for formation. | nsf.gov.lk |
| Carbon Source | Particulate carbon (soot, char) in fly ash acts as the foundation for de novo synthesis. | nsf.gov.lk |
Deliberate Synthetic Approaches (Laboratory Scale)
The controlled synthesis of specific PCDF congeners like this compound is essential for toxicological studies, environmental analysis, and as analytical standards. Laboratory methods provide a high degree of control over the final substitution pattern.
One of the fundamental strategies for constructing the dibenzofuran core involves the intramolecular cyclization of a biphenyl (B1667301) derivative. The Pschorr cyclization is a classic example of this approach, enabling the formation of biaryl tricyclics through an intramolecular aryl radical substitution. acs.orgacs.org
The process begins with a 2-amino-2'-hydroxybiphenyl derivative. The amine group is converted into a diazonium salt using nitrous acid. This intermediate is then decomposed, typically using a copper catalyst, to generate an aryl radical. acs.org This radical subsequently attacks the adjacent aromatic ring, leading to ring closure and the formation of the dibenzofuran structure after rearomatization. The regiospecificity of the final product is dictated by the substitution pattern of the starting biphenyl.
Table 2.2.1.1: Representative Pschorr Cyclization for Dibenzofuran Synthesis
| Step | Reagents & Conditions | Purpose | Citation |
| Diazotization | NaNO₂, HCl (aq) | Converts the primary amino group on the biphenyl precursor to a diazonium salt. | acs.org |
| Cyclization | Cu powder or Cu(I) salt, heat | Catalyzes the decomposition of the diazonium salt to form an aryl radical, which initiates intramolecular cyclization. | acs.org |
Ring transformation reactions provide an innovative route to substituted dibenzofurans. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nsf.gov.lk This reaction can convert diaryl ethers from one isomeric form to another or be used in sequences to build the dibenzofuran system. For instance, lichen-derived depsides (which are esters of two or more hydroxybenzoic acids) can be rearranged into diphenyl ethers. These ethers are key intermediates that can subsequently be cyclized to form dibenzofurans through oxidative C-C bond formation, often catalyzed by palladium acetate (B1210297). researchgate.net
This pathway demonstrates how a complex precursor can be chemically transformed to create the core dibenzofuran structure, with the final substitution pattern dependent on the starting material's functionalization.
The most versatile and widely employed method for synthesizing dibenzofurans involves the formation of the central furan (B31954) ring from a pre-formed diphenyl ether. This approach typically involves an intramolecular cyclization via C-C bond formation between the two ortho positions adjacent to the ether linkage.
A common two-step approach begins with an Ullmann condensation to synthesize the required substituted diphenyl ether from a phenol (B47542) and an aryl halide in the presence of a copper catalyst. organic-chemistry.org Following the synthesis of the diaryl ether, the furan ring is closed. This cyclization can be achieved through several methods, including palladium-catalyzed intramolecular C-H activation or photochemical cyclization. researchgate.netptuk.edu.ps For example, a 2,4-dichlorophenyl ether derivative can be cyclized to yield a dichlorodibenzofuran. The final position of the chlorine atoms is determined by the starting materials. To synthesize this compound, one could start from 4-chlorophenol (B41353) and 1-bromo-2,5-dichlorobenzene, followed by cyclization.
Table 2.2.3.1: General Scheme for Dibenzofuran Synthesis from Diphenyl Ethers
| Reaction | Precursors | Reagents & Conditions | Product | Citation |
| Ullmann Condensation | A phenol and an aryl halide | Cu catalyst, base (e.g., K₂CO₃), high temperature | Substituted diphenyl ether | organic-chemistry.org |
| Pd-Catalyzed Cyclization | Substituted diphenyl ether | Pd(OAc)₂, oxidant (e.g., O₂), acid, heat | Substituted dibenzofuran | researchgate.net |
| Photochemical Cyclization | Substituted diphenyl ether | UV light (e.g., medium-pressure Hg lamp), solvent (e.g., hexane) | Substituted dibenzofuran | ptuk.edu.ps |
Achieving a specific substitution pattern, such as in this compound, requires a highly regiospecific synthetic strategy. Modern cross-coupling methodologies have enabled the precise construction of such molecules. A powerful one-pot procedure involves a sequence of a directed ortho-lithiation, zincation, a Negishi cross-coupling, and an intramolecular S_NAr reaction. nih.govacs.org
In a potential synthesis for this compound, this could be envisioned as follows:
A suitably substituted fluoroarene (e.g., 1-chloro-4-fluorobenzene) undergoes ortho-lithiation directed by the fluorine atom, followed by transmetalation with zinc chloride to form an organozinc reagent.
This organozinc species is then coupled with a second, different aryl component, such as 2-bromo-4-chlorophenyl acetate, via a palladium-catalyzed Negishi cross-coupling.
The resulting biaryl acetate is deprotected in situ under basic conditions to reveal a phenol.
The phenoxide then undergoes an intramolecular nucleophilic aromatic substitution (S_NAr), displacing the fluorine atom to close the furan ring and form the desired this compound.
This sequence allows for the convergent and highly controlled assembly of the target molecule from two distinct, functionalized aromatic precursors. nih.gov
Environmental Occurrence and Distribution of 1,6 Dichlorodibenzofuran
Presence in Environmental Compartments
The physicochemical properties of 1,6-dichlorodibenzofuran govern its partitioning and distribution in the environment. Its low water solubility and high affinity for organic matter mean that it predominantly associates with particulate matter in the atmosphere, soil, and sediments. ccme.canih.gov
PCDD/Fs, the class of compounds to which this compound belongs, are released into the atmosphere primarily from combustion sources. ccme.ca Once in the atmosphere, these compounds can undergo long-range transport, resulting in their presence even in remote regions far from their original sources. ccme.caresearchgate.net Studies of the global oceanic atmosphere have shown that PCDF concentrations are generally higher in the aerosol phase, particularly for more hydrophobic congeners. researchgate.net While specific data for the 1,6-isomer is limited in the provided sources, the general behavior of PCDFs indicates an association with atmospheric particles, facilitating their distribution and eventual deposition. researchgate.net The Atlantic Ocean, on average, has shown higher concentrations of PCDD/Fs compared to other oceanic regions, with lower levels observed in the southern hemisphere, highlighting the influence of continental source regions. researchgate.net
When released into aquatic environments, the hydrophobic nature of PCDFs causes them to partition out of the water column and adsorb to suspended particles and organic matter in bed sediments. ccme.caresearchgate.net Consequently, the highest concentrations of these compounds in aquatic systems are typically found in the sediment rather than in the water itself. ccme.ca The principle of equilibrium partitioning suggests that a nonionic chemical in sediment will be distributed between the sediment's organic carbon, the pore water, and the organisms living in the sediment. nih.gov This process leads to the accumulation of compounds like this compound in sedimentary environments, which act as a long-term sink and a potential source for bioaccumulation in the food web. researchgate.net
PCDFs are considered omnipresent in soils due to atmospheric deposition and the application of contaminated materials. ccme.ca Fly ash, a byproduct of coal combustion in thermal power plants and waste incineration, is a significant carrier of these compounds. epa.govnih.gov Analysis of effluents from incinerators equipped with electrostatic precipitators, which capture fly ash, has confirmed the presence of various chlorinated dibenzofurans. epa.gov Although fly ash can be used as a soil amendment to improve physical properties, its application must be carefully managed to avoid introducing contaminants. researchgate.netnih.gov
Table 1: Environmental Compartments and this compound Presence
| Environmental Compartment | Primary Form of Presence | Key Distribution Factors |
| Atmosphere | Associated with aerosols and particulate matter | Long-range atmospheric transport, deposition |
| Aquatic Systems | Adsorbed to organic fraction of sediments | Hydrophobicity, equilibrium partitioning |
| Terrestrial Systems | Bound to soil organic matter; present in fly ash | Atmospheric deposition, industrial byproducts |
Identification of Specific Sources and Release Pathways
The formation and release of this compound are linked to a range of industrial and thermal processes, often involving chlorine and organic precursors in high-temperature environments.
A variety of industrial activities are known sources of PCDF emissions. Metallurgical processes, in particular, have been identified as major contributors. ccme.canih.gov Studies of industrial parks have shown that metallurgical industries, such as secondary aluminum, copper, and zinc smelters, can account for the vast majority of total annual PCDD/F emissions, far exceeding those from sources like waste incinerators in the same area. nih.govosti.gov Research indicates that the mean PCDD/F concentration from secondary zinc and copper smelters can be significantly greater than that of industrial waste incinerators. osti.gov Other identified industrial sources include chemical manufacturing and petroleum refining. ccme.ca The presence of chlorophenols and chlorobenzenes in flue gases from combustion environments suggests they may act as precursors in the formation of dibenzofurans. epa.gov
Table 2: Mean Emission Factors of PCDD/Fs from Various Industrial Sources
| Industrial Source | Mean Emission Factor (μg I-TEQ / ton of product) |
| Cement Production (bituminous coal fuel) | 0.052 |
| Secondary Zinc Smelter (Zn-S) | 1.99 |
| Secondary Copper Smelter (Cu-S) | 1.73 |
Source: Adapted from a 2006 study on industrial emissions. osti.gov
Thermal processes are a primary pathway for the formation and release of PCDFs. ccme.ca Waste incineration is a well-documented source, with chlorinated dibenzofurans being detected in the flue gas effluents from the combustion of municipal refuse. ccme.caepa.gov The specific type of waste being incinerated can influence the emission levels. osti.gov In addition to large-scale incineration, other combustion activities such as wood burning, residential oil combustion, and fuel combustion in automobiles also contribute to the environmental load of these compounds. ccme.ca Natural events like forest fires can also act as sources. ccme.ca
Table 3: Mean Emission Factors of PCDD/Fs from Industrial Waste Incineration
| Waste Type Incinerated | Mean Emission Factor (μg I-TEQ / ton of feed) |
| Waste Rubber | 0.752 |
| Waste Liquor | 0.435 |
| Waste Sludge | 0.760 |
| Industrial Waste Solid (IWI)-1 | 6.64 |
| Industrial Waste Solid (IWI)-2 | 1.67 |
| Industrial Waste Solid (IWI)-3 | 2.38 |
| Industrial Waste Solid (IWI)-4 | 0.094 |
Source: Adapted from a 2006 study on industrial emissions. osti.gov
Detection in Biological Matrices (Excluding Human Clinical Data)
The detection of this compound in biological matrices is a critical aspect of understanding its environmental fate and potential impact on ecosystems. As a member of the polychlorinated dibenzofurans (PCDFs) family, its lipophilic nature suggests a tendency to accumulate in the fatty tissues of living organisms. However, specific data on the bioaccumulation and biomagnification of the 1,6-dichloro congener are limited in publicly available scientific literature. Therefore, the following sections will discuss the expected behavior of this compound based on the general principles of PCDF bioaccumulation, supported by findings for closely related compounds where specific data for the 1,6-isomer is not available.
Bioaccumulation in Flora and Fauna
Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism that is greater than in the surrounding medium. For compounds like this compound, this process is largely driven by their hydrophobicity and resistance to metabolic degradation.
Flora:
The uptake and accumulation of PCDFs in plants can occur through several pathways. For aquatic plants and algae, absorption from contaminated water is a primary route. In terrestrial environments, PCDF congeners present in the soil can be taken up by plant roots. Additionally, atmospheric deposition of airborne particles containing these compounds onto leaf surfaces, followed by cuticular absorption, is a significant pathway.
Studies on various PCDF congeners have shown that the extent of bioaccumulation in plants is influenced by factors such as the plant species, the specific congener, and the concentration in the environment. Generally, less chlorinated dibenzofurans are considered to be more readily taken up by plants compared to their more highly chlorinated counterparts. Research on the bioaccumulation of PCDD/Fs in the food web of Ya-Er Lake in China indicated that aquatic plants with fibrous roots can accumulate these compounds from both sediment and water. nih.gov Another study in the Houston Ship Channel system suggested that for less chlorinated congeners, sediment is a dominant route of exposure. nih.gov
Fauna:
In aquatic and terrestrial fauna, this compound is expected to bioaccumulate primarily in adipose tissues due to its lipophilic properties. The primary routes of uptake for aquatic organisms are through direct absorption from contaminated water across gills and epithelial tissues, and through the consumption of contaminated food. For terrestrial animals, the main exposure pathway is the ingestion of contaminated food, water, and soil.
The level of bioaccumulation in an animal is dependent on various factors including the species, its feeding habits, metabolic capabilities, and the ambient concentration of the chemical. Studies on PCDF mixtures have consistently shown that these compounds are detectable in a wide range of animal tissues, from invertebrates to vertebrates. For instance, research has documented the presence of various PCDF congeners in species such as snails, shrimp, freshwater mussels, and fish. nih.gov Fish, in particular, have been observed to selectively accumulate certain 2,3,7,8-substituted isomers. nih.gov The lipid content of the organism is also a significant predictor of the concentration of these compounds in tissues. nih.gov
Specific quantitative data on the bioaccumulation of this compound in different animal species are scarce in the available literature, precluding the creation of a detailed data table.
Biomagnification within Food Chains
Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is characteristic of persistent, bioaccumulative, and toxic substances. For biomagnification to occur, a chemical must be resistant to metabolic breakdown and readily absorbed and stored in the tissues of organisms.
The potential for this compound to biomagnify is inferred from its chemical structure as a chlorinated dibenzofuran (B1670420). Many PCDF congeners have been shown to biomagnify in both aquatic and terrestrial food webs. As organisms at one trophic level are consumed by organisms at the next higher level, the accumulated chemical is transferred and becomes more concentrated.
Research on the food web of Lake Malawi demonstrated that persistent organochlorines, such as DDT, showed significantly higher concentrations at higher trophic levels, indicating biomagnification. nih.gov While this study did not specifically measure this compound, it illustrates the principle of biomagnification for similar compounds in an aquatic ecosystem. A comprehensive review of contaminant biomagnification in aquatic ecosystems suggests that while not all chemicals biomagnify, compounds like PCDFs have the potential to do so. nih.gov The process is influenced by the specific food web structure and the physicochemical properties of the compound.
Studies have shown that fish-eating birds and ducks can accumulate very high levels of PCDD/Fs from their diet of contaminated fish and other aquatic organisms. nih.gov This indicates a significant potential for trophic transfer and biomagnification to the highest levels of the food chain.
Detailed research findings and quantitative data, such as Trophic Magnification Factors (TMFs), specifically for this compound are not available in the reviewed scientific literature. Consequently, a data table illustrating the biomagnification of this specific compound within a food chain cannot be provided.
Environmental Fate and Transport of 1,6 Dichlorodibenzofuran
Transport and Partitioning in the Environment
The movement and distribution of 1,6-dichlorodibenzofuran in the environment are governed by its physicochemical properties, which determine how it partitions between air, water, soil, and sediment.
Air-Water-Soil/Sediment Partitioning
The partitioning behavior of a chemical is described by several key coefficients. The octanol-water partition coefficient (log Kow) indicates a compound's hydrophobicity and its tendency to associate with organic matter. The Henry's Law constant (H) describes the partitioning between air and water.
Specific experimental data for this compound are limited. However, data for other dichlorodibenzofuran isomers, such as 2,8-dichlorodibenzofuran (B1206507), can provide insight into its likely behavior. These compounds are hydrophobic, with high log Kow values and very low water solubility. This suggests a strong tendency to partition from water into organic phases like soil organic carbon and sediment.
The Henry's Law constant indicates a potential for volatilization from water surfaces. However, the strong adsorption to particulate matter and sediment can reduce the significance of this process in the natural environment.
The following table presents key physicochemical properties for a representative dichlorodibenzofuran isomer, which are critical for understanding environmental partitioning.
| Property | Value (for 2,8-Dichlorodibenzofuran) | Implication for Partitioning | Reference |
|---|---|---|---|
| Log Kow | 5.6 | High potential to adsorb to soil and sediment organic matter. | |
| Water Solubility | Extremely low | Low concentration expected in the aqueous phase; partitions to solids. | |
| Vapor Pressure | 2.54 x 10-5 mmHg | Low volatility, but can exist in the atmosphere in both gas and particle phases. | |
| Henry's Law Constant (H) | ~1.6 x 10-1 mol/(m³·Pa) | Indicates potential to volatilize from water, but this is attenuated by sorption. |
Atmospheric Transport and Deposition
Once in the atmosphere, dichlorodibenzofurans can undergo transport over varying distances. Their distribution between the gas phase and particulate matter is a critical factor. Less chlorinated congeners, like dichlorodibenzofurans, are semi-volatile and will exist in both phases.
The gas-phase portion is susceptible to rapid degradation, limiting its transport range. However, the fraction adsorbed to atmospheric particles is protected from rapid degradation and can be transported over long distances. Studies have confirmed the long-range atmospheric transport of PCDFs, with contributions from these compounds identified at remote background stations.
Removal from the atmosphere occurs via wet and dry deposition.
Wet deposition involves the removal of the compound by precipitation (rain, snow).
Dry deposition is the process by which the compound settles out of the atmosphere in the absence of precipitation, either as a gas or bound to particles.
Sorption to Organic Matter and Particles
Due to its hydrophobic nature, indicated by a high log Kow value, this compound is expected to exhibit strong sorption to organic matter in soil and sediment. This process is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which is the ratio of the chemical's concentration in the organic carbon fraction of the soil or sediment to its concentration in the water phase at equilibrium.
A high Koc value signifies strong binding to organic matter, which has several consequences:
Reduced Bioavailability: The fraction of the chemical sorbed to soil or sediment particles is generally less available for uptake by organisms.
Immobility: Strong sorption limits the leaching of the compound through the soil profile into groundwater.
Persistence: Sorption can protect the chemical from microbial degradation, thereby increasing its persistence in the soil and sediment environment.
Studies on the parent compound, dibenzofuran (B1670420), have shown a primary role of soil organic matter in its retention. The Koc value for a given pesticide or organic chemical determines whether it is more likely to move in a dissolved form in water or be transported along with eroded soil and sediment particles. Chemicals with high Koc values, like dichlorodibenzofurans, will be predominantly associated with the solid phase.
Advanced Analytical Methodologies for 1,6 Dichlorodibenzofuran Quantification and Characterization
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of 1,6-DCDF is its isolation from the sample matrix. nih.gov The goal is to efficiently extract the analyte while minimizing co-extraction of interfering compounds. nih.gov The choice of technique is highly dependent on the nature of the sample matrix (e.g., water, soil, biological tissue).
Matrix-Specific Extraction (e.g., Solid Phase Extraction for Environmental Samples)
Solid Phase Extraction (SPE) is a widely utilized technique for the extraction of PCDFs from aqueous samples like wastewater. researchgate.netnewschool.edu It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample cleanup, and being amenable to automation. researchgate.net For large volume water samples, disk-type SPE systems can be employed to achieve the very low detection limits required by regulations. newschool.edu
For solid samples such as soil, sediment, or fly ash, Soxhlet extraction is a conventional and robust method. epa.gov A common solvent mixture used for extracting PCDFs is toluene, typically for a duration of 16-24 hours. epa.gov More rapid techniques like Pressurized Liquid Extraction (PLE) have also gained prominence, offering reduced extraction times and solvent volumes.
| Parameter | Solid Phase Extraction (SPE) | Soxhlet Extraction |
| Matrix | Aqueous Samples (e.g., Wastewater) researchgate.netnewschool.edu | Solid Samples (e.g., Soil, Sediment, Ash) epa.gov |
| Principle | Partitioning of analyte between a solid sorbent and the liquid sample. | Continuous solid-liquid extraction with a refluxing solvent. epa.gov |
| Common Sorbent/Solvent | C18-bonded silica (B1680970) disks or cartridges. researchgate.net | Toluene, Hexane/DCM mixtures. epa.govadvancechemjournal.com |
| Advantages | Reduced solvent use, potential for automation, high recovery for large volumes. researchgate.netnewschool.edu | Robust, well-established, effective for complex solids. |
| Disadvantages | Potential for matrix effects, requires careful method development. | Time-consuming, large solvent consumption. epa.gov |
Clean-up and Concentration Procedures
Following extraction, the sample extract contains not only the target analyte, 1,6-DCDF, but also a multitude of co-extracted interfering compounds (e.g., lipids, other chlorinated hydrocarbons). nih.govadvancechemjournal.com A rigorous clean-up procedure is therefore essential to remove these interferences prior to instrumental analysis. alkalisci.comsigmaaldrich.comkrackeler.com
Open-column absorption chromatography is a common and effective clean-up strategy. mdpi.com Multi-layer silica gel columns are frequently employed for this purpose. alkalisci.comsigmaaldrich.comkrackeler.com These columns are typically packed with different layers of modified silica gel to remove specific classes of interferences.
A representative multi-layer silica gel column might include the following layers from bottom to top:
Silica Gel: The base adsorbent.
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Impregnated Silica: To remove acidic components. advancechemjournal.com
Sulfuric Acid (H₂SO₄) Impregnated Silica: To remove oxidizable compounds and lipids. advancechemjournal.com
Anhydrous Sodium Sulfate: To remove any residual water from the extract. advancechemjournal.com
The extract is loaded onto the column in a non-polar solvent like hexane. The PCDFs, being relatively non-polar, pass through the column while interferences are retained on the various layers. lcms.cz Further fractionation can be achieved using an alumina (B75360) column to separate PCDFs from polychlorinated biphenyls (PCBs). advancechemjournal.com
| Clean-up Sorbent | Target Interferences Removed | Elution Solvents for PCDFs |
| Acid-modified Silica Gel | Lipids, oxidizable organic compounds. advancechemjournal.com | Hexane, Dichloromethane (DCM). advancechemjournal.com |
| Base-modified Silica Gel | Acidic components (e.g., phenols). advancechemjournal.com | Hexane, Dichloromethane (DCM). advancechemjournal.com |
| Alumina | Separation from PCBs. advancechemjournal.com | Hexane:DCM mixtures (e.g., 50:50 v/v). advancechemjournal.com |
| Florisil | Polar interfering compounds. mdpi.com | Hexane, Dichloromethane (DCM). mdpi.com |
After cleanup, the purified extract is carefully concentrated, often using a rotary evaporator or a stream of dry nitrogen, to a small final volume (e.g., 1 mL) to achieve the necessary analytical sensitivity. lcms.czresearchgate.net
Derivatization Strategies for Enhanced Detectability
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. researchgate.net This can involve enhancing volatility for GC analysis or introducing a chromophore or fluorophore for HPLC detection. researchgate.netnih.gov
For PCDFs, including 1,6-DCDF, derivatization is not a common or necessary step. These compounds are inherently volatile and thermally stable, making them well-suited for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Their molecular structure lacks the active functional groups (e.g., -OH, -NH₂, -COOH) that are typically targeted in derivatization reactions. While derivatization techniques have been developed for other environmental contaminants, such as the use of N-methyl-bis-trifluoroacetamide (MBTFA) for certain furanones in drinking water, these methods are not applied to the analysis of chlorinated dibenzofurans. nih.gov The focus for these analytes remains on highly efficient clean-up and sensitive detection of the native molecule.
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, where 1,6-DCDF is separated from other closely related congeners and any remaining matrix components. nih.gov The high number of possible PCDF isomers necessitates the use of high-resolution separation techniques.
Gas Chromatography (GC) with Capillary Columns
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the gold standard for the analysis of PCDFs. nih.govnih.gov The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase coated on the inside of the column. fishersci.ca
High-resolution capillary columns are essential for separating the various PCDF congeners. phenomenex.comglsciences.com These columns are long (typically 30-60 meters), narrow-bore (0.25-0.32 mm I.D.) fused silica tubes. phenomenex.com The choice of the stationary phase is the most critical factor in achieving a successful separation. fishersci.ca
| GC Column Parameter | Typical Specification for PCDF Analysis | Rationale |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) nist.gov | Provides good selectivity for separating PCDF isomers based on polarity and boiling point. fishersci.caobrnutafaza.hr |
| Column Length | 30 m - 60 m | Longer columns provide higher resolution (more theoretical plates), which is crucial for complex isomer separations. obrnutafaza.hr |
| Internal Diameter (I.D.) | 0.25 mm | Offers a good balance between separation efficiency and sample loading capacity. fishersci.ca |
| Film Thickness | 0.25 µm | Standard thickness suitable for trace analysis of semi-volatile compounds. obrnutafaza.hr |
| Carrier Gas | Helium or Hydrogen | Inert gases to transport the analytes through the column. shimadzu.com |
| Injection Mode | Splitless or On-Column | Used to transfer the maximum amount of analyte onto the column for trace-level detection. ugto.mx |
The separation of PCDF isomers is highly dependent on the degree and position of chlorine substitution. Isomer-specific analysis is crucial because the toxicity of PCDFs varies significantly between different congeners.
High-Performance Liquid Chromatography (HPLC) for Aromatic Pollutants
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of analytes, including various aromatic pollutants. basicmedicalkey.comresearchgate.netamazonaws.com It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. basicmedicalkey.com
While GC-MS is the predominant technique for PCDF analysis, HPLC can be used as a clean-up and fractionation tool. Normal-phase HPLC can separate PCDFs into groups based on their chlorine number. Reverse-phase HPLC, typically using C18 columns, separates hydrophobic compounds like PCDFs based on their interaction with the non-polar stationary phase. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. wur.nl
For the analysis of general aromatic pollutants, HPLC is often coupled with Diode Array Detectors (DAD) or Fluorescence Detectors (FLD) for quantification. rsc.orgresearchgate.net More advanced methods may use HPLC with online photoreactors and chemiluminescence detection to enhance sensitivity for aromatic compounds. nih.gov However, for the specific, isomer-resolved quantification of 1,6-DCDF at environmentally relevant concentrations, HPLC does not typically offer the same level of resolution and sensitivity as high-resolution capillary GC. nih.gov Its primary role in PCDF analysis is more often in the sample preparation and clean-up stages rather than as the final determinative step.
Spectrometric Detection and Quantification
Spectrometric detectors, especially when coupled with gas chromatography (GC), provide the necessary sensitivity and selectivity for the analysis of 1,6-Dichlorodibenzofuran.
Gas chromatography combined with mass spectrometry (GC-MS) is the definitive instrumental method for the determination of PCDFs. nih.gov For extremely low detection limits required for these toxicologically significant compounds, high-resolution mass spectrometry (HRMS) is often mandated. epa.gov GC-HRMS offers high selectivity and sensitivity, allowing for the differentiation of the target analyte from interfering compounds in complex samples such as soil, sediment, water, and biological tissues. nih.govepa.gov U.S. EPA Method 8290A, for example, utilizes GC-HRMS to measure tetra- through octa-chlorinated dibenzofurans at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) concentrations. epa.gov
Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) mass analyzer, provides an additional layer of specificity. nih.gov In GC-MS/MS, a specific precursor ion corresponding to the molecular weight of this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This technique, known as multiple-reaction monitoring (MRM), significantly reduces matrix interference and enhances confidence in analyte identification and quantification, making it highly valuable for analyzing contaminated soils and other complex matrices. nih.govresearchgate.net
The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electronegative compounds, particularly those containing halogens. measurlabs.comnih.gov This makes GC-ECD an excellent technique for the analysis of organochlorine compounds like this compound. thermofisher.com The ECD can be up to 1,000 times more sensitive than a Flame Ionization Detector (FID) for such compounds, making it suitable for trace-level screening in environmental and food analysis. measurlabs.com U.S. EPA Method 8081 utilizes GC-ECD for quantifying organochlorine pesticides, and the principles are directly applicable to other chlorinated compounds. gcms.cz
In contrast, the Flame Ionization Detector (FID) is a general-purpose detector that responds to nearly all organic compounds. cdc.gov While robust, its lack of selectivity makes it unsuitable for the trace-level quantification of specific PCDF congeners in complex environmental samples where numerous other organic compounds are likely to be present. cdc.gov
Fluorescence Detection (FLD) and Diode Array Detection (DAD) are common detectors used in liquid chromatography (LC). FLD is highly sensitive and selective for compounds that fluoresce, while DAD provides absorbance spectra over a range of wavelengths. However, the application of LC-FLD or LC-DAD for the analysis of this compound is not well-documented in scientific literature. The predominant and most effective methods for PCDF analysis rely on gas chromatography coupled with mass spectrometry or electron capture detection, which are better suited to the volatility and electrophilic nature of these halogenated compounds.
Method Validation Parameters (e.g., Limits of Detection, Limits of Quantification, Accuracy, Precision, Specificity)
Validation of analytical methods is crucial to ensure that the generated data is reliable, reproducible, and fit for its intended purpose. url.edu Key validation parameters are defined and assessed according to established guidelines.
Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. In GC-MS, specificity is achieved by monitoring specific m/z ions and retention times.
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. eurl-pops.eu For PCDD/Fs, the LOQ is often defined as the lowest validated concentration point on a calibration curve. eurl-pops.eueuropa.eu
Accuracy : The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte in a blank matrix. rsc.org
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at levels of repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org
The following tables provide examples of typical validation parameters for the analysis of PCDFs.
| Parameter | Typical Value Range | Reference Matrix | Analytical Technique |
|---|---|---|---|
| Limit of Detection (LOD) | 0.2 - 2.2 pg/g (parts-per-trillion) | Sewage Sludge | HRGC-HRMS |
| Limit of Quantification (LOQ) | ~1.0 pg/g (parts-per-trillion) | Soil | GC-QqQ-MS/MS |
Data derived from studies on 2,3,7,8-substituted PCDF congeners, representative of the class of compounds including this compound. url.edunih.gov
| Parameter | Acceptance Criterion |
|---|---|
| Accuracy (Recovery) | 70 - 130% |
| Precision (RSD) | < 20% |
| Linearity (R²) | > 0.99 |
General criteria for trace contaminant analysis. researchgate.netrsc.org
Applications in Environmental Monitoring and Biodegradation Process Assessment
Validated, high-sensitivity analytical methods are indispensable for the environmental monitoring of this compound and other PCDFs. nih.gov These methods are applied to a wide range of environmental matrices to assess contamination levels and human exposure risks. jmst.info Common applications include the analysis of:
Soils and Sediments : To identify and delineate contaminated sites. nih.gov
Water : To monitor drinking water sources and assess contamination in surface waters. epa.gov
Air : To determine atmospheric deposition and long-range transport. nih.gov
Biota : To study bioaccumulation in the food chain. epa.gov
In the context of biodegradation, these analytical techniques are critical for assessing the efficacy of remediation strategies. nih.gov Biodegradation studies typically involve monitoring the decrease in the concentration of the parent compound over time. unit.no Specific chemical analysis using methods like GC-MS is employed to measure this "primary degradation." The high sensitivity of these methods allows researchers to conduct experiments at environmentally relevant concentrations and accurately quantify the rate of disappearance of this compound, providing essential data on its environmental persistence and the potential for natural or engineered bioremediation. unit.no
Mechanistic Toxicology of 1,6 Dichlorodibenzofuran at Molecular and Cellular Levels
Aryl Hydrocarbon Receptor (AhR) Mediated Effects
The biological and toxic effects of many halogenated aromatic hydrocarbons, including 1,6-Dichlorodibenzofuran, are mediated through the Aryl Hydrocarbon Receptor (AhR). cdc.govmdpi.com The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, leading to various cellular responses. mdpi.comnih.gov
The initial step in the toxic mechanism of this compound is its binding to the AhR, which resides in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. mdpi.com As a planar, hydrophobic molecule, this compound can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) within the PAS B region of the AhR. nih.gov
Table 1: Key Proteins in the Cytoplasmic AhR Complex
| Protein | Function |
|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Ligand-dependent transcription factor that binds to xenobiotics. |
| Heat Shock Protein 90 (HSP90) | Chaperone protein that stabilizes the inactive AhR conformation. |
| X-associated protein 2 (XAP2) | Co-chaperone protein involved in maintaining the AhR complex. |
| p23 | Co-chaperone that assists HSP90 in protein folding and complex stability. |
Upon ligand binding and the dissociation of chaperone proteins, a nuclear localization signal (NLS) on the AhR is unmasked. nih.govnih.gov This allows the activated AhR-ligand complex to be imported into the nucleus. mdpi.comnih.gov
Inside the nucleus, the AhR forms a heterodimer with another bHLH-PAS protein, the AhR Nuclear Translocator (ARNT). mdpi.comnih.gov This newly formed AhR/ARNT heterodimer functions as a potent transcription factor. mdpi.com The complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), also referred to as Dioxin Response Elements (DREs), located in the promoter and enhancer regions of target genes. mdpi.comnih.govnih.gov The core XRE sequence is a critical recognition site for the AhR/ARNT complex. nih.gov
The binding of the AhR/ARNT complex to XREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription of adjacent target genes. mdpi.com A primary and well-characterized set of target genes belongs to the Cytochrome P450, family 1. nih.govwhoi.edu
CYP1A1 (Cytochrome P450 1A1): The induction of CYP1A1 is a hallmark of AhR activation. whoi.edu This enzyme is involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. Its induction is a sensitive biomarker for exposure to AhR agonists. nih.gov
CYP1B1 (Cytochrome P450 1B1): Similar to CYP1A1, CYP1B1 is also strongly induced via the AhR pathway. nih.govresearchgate.net This enzyme participates in the metabolism of both xenobiotics and endogenous compounds like steroids. nih.gov
The robust induction of these genes following exposure to AhR agonists is a key component of the adaptive metabolic response, but it is also linked to the generation of toxic and carcinogenic metabolites from other substrates. biorxiv.org
Table 2: AhR-Mediated Gene Induction
| Target Gene | Function | Consequence of Induction |
|---|---|---|
| CYP1A1 | Phase I xenobiotic metabolism | Increased metabolic activation of procarcinogens. |
| CYP1B1 | Phase I xenobiotic and steroid metabolism | Altered hormone homeostasis and metabolic activation. |
Cellular Signaling Pathway Disruption
Beyond the direct transcriptional activation of the "AhR gene battery," the activation of AhR by ligands such as this compound can lead to crosstalk and disruption of other critical cellular signaling pathways.
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, regulating processes like cell proliferation, differentiation, and migration. nih.gov In the "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. mdpi.com When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. mdpi.com
Emerging evidence indicates that the AhR pathway can interact with Wnt/β-catenin signaling. While direct studies on this compound are lacking, exposure to other environmental contaminants has been shown to alter the activation state of the Wnt/β-catenin pathway. nih.gov This crosstalk can occur through various mechanisms, including competition for shared transcriptional co-regulators or AhR-mediated regulation of Wnt pathway components. Dysregulation of this pathway is linked to developmental abnormalities and carcinogenesis. nih.gov
The AhR plays a significant role in regulating immune responses. nih.gov Its activation can modulate the signaling of inflammatory cytokines, which are key mediators in both innate and adaptive immunity. mdpi.comnih.gov Cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) initiate their effects by binding to specific cell surface receptors, triggering intracellular signaling cascades that lead to an inflammatory response. mdpi.comnih.gov
Activation of the AhR by different ligands can have varied effects on cytokine production and signaling. nih.gov For example, AhR activation can influence the differentiation of immune cells, such as T-cells, and alter their cytokine secretion profiles. nih.gov In some contexts, AhR activation leads to a suppression of pro-inflammatory cytokine production, while in others, it can enhance inflammatory responses. nih.gov This modulation of cytokine signaling represents a critical mechanism by which compounds like this compound can exert immunotoxic effects.
Influence on Arachidonic Acid Metabolism via Cyclooxygenase-2
Current scientific literature available through public search results does not provide specific details on the influence of this compound on arachidonic acid metabolism, particularly via the cyclooxygenase-2 (COX-2) enzyme. While the metabolism of arachidonic acid through the COX-2 pathway is a critical process in inflammation and cellular signaling, research directly investigating the effects of this compound on this pathway is not available in the provided search results.
Effects on Cellular Homeostasis and Integrity
Disruption of Cellular Calcium Homeostasis
There is no information available in the search results detailing the specific effects of this compound on the disruption of cellular calcium homeostasis. The regulation of intracellular calcium concentrations is a vital aspect of cellular signaling and health, but studies directly linking this compound to alterations in calcium signaling pathways have not been identified.
Impact on Membrane Integrity
Specific research findings on the impact of this compound on cell membrane integrity are not available in the provided search results. The maintenance of the cell membrane's structural and functional integrity is crucial for cell survival, and while many chemical compounds are known to disrupt membranes, the specific effects of this compound have not been documented in the available literature.
Alterations in Genome Stability and DNA Repair Processes
Detailed studies concerning the alterations in genome stability and DNA repair processes following exposure to this compound are not present in the search results. Genome stability and the faithful repair of DNA damage are fundamental to preventing mutations and maintaining cellular health. However, the genotoxic potential of this compound and its specific impact on DNA repair mechanisms have not been elucidated in the available scientific literature.
Modulation of Cellular Processes
Changes in Gene Expression Profiles
There is no specific data available in the search results that outlines the changes in gene expression profiles in response to this compound exposure. Toxicogenomic studies are instrumental in understanding the molecular mechanisms of toxicity by identifying chemical-specific patterns of altered gene expression. However, such a transcriptomic analysis for this compound is not documented in the provided search results.
Effects on Cell Cycle Progression and Cell Proliferation
There is no available research that specifically investigates the impact of this compound on cell cycle progression and cell proliferation. Studies on related compounds, such as the parent compound dibenzofuran (B1670420), have indicated a potential to induce cell cycle arrest, specifically at the G1 phase, in human hepatoma cell lines nih.gov. This is often accompanied by the modulation of key cell cycle regulatory proteins. However, it is crucial to note that the presence and position of chlorine atoms on the dibenzofuran structure can significantly alter its biological activity. Without specific studies on the 1,6-dichloro isomer, any extrapolation of these findings would be purely speculative.
To fully understand the effects of this compound, research would be needed to address the following:
Cell Cycle Phase-Specific Arrest: Does this compound cause an accumulation of cells in a specific phase of the cell cycle (G0/G1, S, or G2/M)?
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): How does this compound affect the expression and activity of key cell cycle engines like cyclin D, cyclin E, cyclin A, cyclin B, CDK4/6, CDK2, and CDK1?
Impact on CDK Inhibitors (CKIs): Does this compound influence the expression of tumor suppressor proteins such as p21, p27, and p16, which act as brakes on the cell cycle?
Table 1: Summary of Research Findings on the Effects of this compound on Cell Cycle Progression and Cell Proliferation
| Parameter | Observed Effect of this compound | Affected Cell Lines | Key Molecular Targets |
| Cell Cycle Arrest | Data not available | Data not available | Data not available |
| Cell Proliferation | Data not available | Data not available | Data not available |
| Expression of Cyclins | Data not available | Data not available | Data not available |
| Expression of CDKs | Data not available | Data not available | Data not available |
| Expression of CKIs | Data not available | Data not available | Data not available |
Mechanisms of Programmed Cell Death (Apoptosis) and Necrotic Cell Death
Similarly, there is a lack of specific data on the ability of this compound to induce programmed cell death (apoptosis) or necrotic cell death. Research on the broader category of dibenzofurans suggests that they can trigger both apoptosis and necrosis nih.gov. The balance between these two cell death modalities is often dependent on the cellular context and the concentration of the toxicant.
A thorough toxicological assessment of this compound would require investigation into:
Induction of Apoptosis: Does the compound trigger the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies?
Activation of Caspases: Does this compound activate the caspase cascade, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7)?
Mitochondrial Pathway of Apoptosis (Intrinsic Pathway): Does it lead to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the regulation of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL)?
Death Receptor Pathway of Apoptosis (Extrinsic Pathway): Is there an involvement of death receptors such as Fas and TNF-R1 in initiating the apoptotic signal?
Induction of Necrosis: Does this compound cause cell swelling, plasma membrane rupture, and the release of cellular contents, which are characteristic of necrosis?
Mechanisms of Necrotic Cell Death: Does it involve specific regulated necrosis pathways such as necroptosis?
Table 2: Summary of Research Findings on the Mechanisms of Programmed and Necrotic Cell Death Induced by this compound
| Parameter | Observed Effect of this compound | Affected Cell Lines | Key Molecular Pathways |
| Induction of Apoptosis | Data not available | Data not available | Data not available |
| Activation of Caspases | Data not available | Data not available | Data not available |
| Mitochondrial Integrity | Data not available | Data not available | Data not available |
| Induction of Necrosis | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Theoretical Frameworks and Computational Methodologies
The development of robust QSAR models relies on accurate calculation of molecular descriptors that quantify various aspects of a molecule's structure. Quantum chemistry provides a powerful framework for obtaining these descriptors, offering insights into the electronic and geometric properties that govern molecular interactions.
Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of molecules. researchgate.netnih.gov This approach is employed to optimize the geometry of compounds like 1,6-Dichlorodibenzofuran and to calculate a wide array of molecular descriptors used in QSAR studies. core.ac.ukjmaterenvironsci.com DFT calculations, using functionals like B3LYP and basis sets such as 6-31G**, can provide reliable information on the electronic properties that dictate the reactivity and interaction of the molecule. researchgate.netresearchgate.net
For the class of polychlorinated dibenzofurans, DFT has been successfully used to calculate descriptors that interpret the variance in toxicity among different congeners. researchgate.net The choice of functional and basis set is critical, with methods like GGA-PBE being noted for providing a good balance between computational cost and accuracy for molecular geometries, vibrational frequencies, and other properties for medium to large-sized molecules. physchemres.org These calculations form the foundation for understanding how the chlorine substitution pattern in dichlorodibenzofurans influences the electronic properties and, consequently, the biological activity.
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's electronic characteristics. ucsb.edu These descriptors are essential for building predictive QSAR models. Key descriptors include:
Frontier Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. ucsb.edu The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. ucsb.edu The energy gap between HOMO and LUMO (ΔE) is a measure of molecular stability and reactivity. researchgate.net
Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons. nih.gov
Chemical Softness (S) and Hardness (η): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. nih.gov These concepts help in understanding the nature of chemical interactions.
Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to act as an electrophile. nih.govresearchgate.net It is a useful parameter for predicting toxicity, which often results from electronic interactions between a toxicant and a biological receptor. core.ac.uk
Polarizability: This descriptor characterizes the deformability of the molecular electron cloud in response to an external electric field. researchgate.netucsb.edu It is an influential factor in describing dispersion interactions, which can be significant in the binding of PCDFs to receptors like the AhR. researchgate.net
| Descriptor | Description | Relevance in QSAR |
|---|---|---|
| Frontier Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals. ucsb.edu | Indicates electron-donating/accepting ability and chemical reactivity. ucsb.edu |
| Electronegativity (χ) | The tendency of a molecule to attract electrons. nih.gov | Describes the electronic nature of interactions with biological targets. |
| Chemical Softness (S) | A measure of the ease of modification of the electron cloud. nih.gov | Relates to the stability and reactivity of the molecule in interactions. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. researchgate.net | Predicts the propensity for covalent bonding with nucleophilic biological sites. |
Development and Validation of QSAR/QSTR Models
Once molecular descriptors are calculated, the next step is to develop a mathematical model that relates them to the activity of interest. This process involves selecting the most relevant descriptors and using statistical methods to build and validate the model.
Various statistical and machine learning algorithms are used to develop QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). jmaterenvironsci.comnih.gov The Genetic Function Algorithm (GFA) is a sophisticated approach that combines genetic algorithms with regression analysis to build QSAR models. jmaterenvironsci.comnih.gov GFA is particularly useful for variable selection, where it evolves a population of models to identify the subset of descriptors that provides the best correlation with the observed activity. jmaterenvironsci.comresearchgate.net This method helps in creating more robust and predictive models by avoiding overfitting and selecting descriptors that are mechanistically relevant. researchgate.netjournalagent.com
Validation is a critical step to ensure that a QSAR model is robust and has predictive power. basicmedicalkey.com The two primary strategies for validation are internal and external validation. basicmedicalkey.commdpi.com
Internal Validation (Cross-Validation): This technique assesses the stability and robustness of a model using the training data set. A common method is the leave-one-out (LOO) cross-validation, where the model is repeatedly built on all but one compound, and the activity of the excluded compound is then predicted. nih.gov A high cross-validated R² (Q²) value indicates good internal predictivity. uniroma1.it While necessary, high internal validation statistics are not sufficient to guarantee a model's predictive ability for new compounds. uniroma1.it
External Validation: This is considered the most stringent test of a model's predictive power. nih.govresearchgate.net The dataset is split into a training set, used to build the model, and a test set, which is kept aside. basicmedicalkey.com The model is then used to predict the activities of the compounds in the test set. The predictive ability is evaluated using metrics like the predictive R² (R²pred). A model is considered predictive only after it has been successfully validated with an external set of compounds. uniroma1.it
| Validation Technique | Purpose | Key Metric |
|---|---|---|
| Internal Validation (e.g., Leave-One-Out) | To assess the robustness and stability of the model using the training set. basicmedicalkey.commdpi.com | Cross-validated R² (Q²). uniroma1.it |
| External Validation | To assess the true predictive power of the model on new, unseen data. uniroma1.itresearchgate.net | Predictive R² (R²pred). mdpi.com |
A QSAR model does not provide reliable predictions for all possible chemicals. The Applicability Domain (AD) defines the chemical structure and response space in which the model can make predictions with a given reliability. basicmedicalkey.comeawag.ch It is a critical component of any QSAR model, as it establishes the boundaries within which the model's predictions are considered trustworthy. mdpi.comwikipedia.org Predictions for compounds that fall within the AD are considered interpolations and are generally reliable, whereas predictions for compounds outside the AD are extrapolations and have higher uncertainty. mdpi.comwikipedia.org
Defining the AD is a key principle for the regulatory acceptance of QSAR models, for instance, under guidelines from the Organisation for Economic Co-operation and Development (OECD). mdpi.comwikipedia.orgnih.gov Various methods exist to define the AD, often based on the range of descriptor values in the training set, the leverage of compounds, or the distance of a new compound from the compounds in the training set. wikipedia.org The AD ensures that the model is only used for chemicals similar to those used in its development, thereby preventing unreliable predictions. nih.gov
Prediction of Biological Activity and Environmental Fate Parameters
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or environmental fate. For halogenated aromatic hydrocarbons like this compound, these models are invaluable for forecasting properties that are difficult or costly to measure experimentally.
Predicting AhR Binding Affinities and Enzyme Induction Potencies
The primary mechanism of toxicity for many chlorinated dibenzofurans is mediated through binding to the Aryl hydrocarbon Receptor (AhR). whoi.edu This interaction initiates a cascade of events leading to the induction of various enzymes, most notably Cytochrome P4501A (CYP1A). whoi.edu
QSAR studies have firmly established that high-affinity AhR binding and potent enzyme induction are critically dependent on the substitution pattern of the chlorine atoms. The most potent congeners are those with chlorine atoms in the lateral positions (i.e., 2, 3, 7, and 8). This compound lacks this specific lateral substitution pattern. Consequently, QSAR models predict a significantly lower binding affinity for the AhR compared to laterally substituted congeners like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov
While direct experimental data for this compound is scarce, QSAR analyses of broader sets of polychlorinated dibenzofurans (PCDFs) demonstrate that non-laterally substituted congeners have weak to negligible AhR binding and enzyme induction capabilities. nih.gov The activity of these compounds is often several orders of magnitude lower than that of TCDF. The models indicate that while factors like lipophilicity play a role in biological interactions, the steric and electronic conformation dictated by the chlorine substitution pattern is the dominant factor for AhR-mediated responses. nih.gov
Table 1: Predicted AhR Binding and Enzyme Induction Potential for this compound
| Parameter | Predicted Potential for this compound | Primary Rationale (Based on QSAR Principles) |
|---|---|---|
| AhR Binding Affinity | Very Low | Absence of chlorine atoms in the critical 2, 3, 7, and 8 (lateral) positions. |
| CYP1A1 Enzyme Induction Potency | Very Low / Negligible | Directly correlated with AhR binding affinity; weak binding leads to weak induction. |
Forecasting Environmental Half-Lives and Degradation Rates
For chlorinated aromatic compounds, the number and position of chlorine atoms are major determinants of their degradation rates. nih.gov In general, an increase in chlorination tends to increase resistance to microbial degradation. However, the specific positions also matter. The structure of this compound, with one chlorine atom on each of the outer benzene (B151609) rings, makes it susceptible to attack by hydroxyl radicals in the atmosphere, a primary abiotic degradation pathway. epa.gov
Elucidating Structural Features Contributing to Specific Activities
The specific biological and environmental activities of this compound are a direct consequence of its molecular structure. Structure-activity relationship (SAR) studies allow for a qualitative understanding of these connections. mdpi.com
Lack of Planarity and Lateral Substitution: The most significant structural feature influencing the biological activity (specifically AhR-mediated toxicity) of dibenzofurans is the presence of chlorine atoms at positions 2, 3, 7, and 8. This substitution pattern maintains a planar conformation and provides the correct dimensions to fit into the binding pocket of the AhR. The 1,6-dichloro substitution pattern does not meet this requirement, which is the primary reason for its predicted low biological potency in this pathway. nih.gov
Chlorine Atoms at Positions 1 and 6: The presence of chlorine atoms at the 1 and 6 positions sterically hinders interaction with the AhR. These "non-lateral" positions are outside the key dimensions required for high-affinity binding.
Influence on Degradation: The presence of two chlorine atoms increases the molecule's stability compared to the parent dibenzofuran (B1670420), contributing to its environmental persistence. However, having fewer chlorine atoms than highly chlorinated congeners (e.g., hepta- or octa-chlorinated dibenzofurans) means there are more unsubstituted carbon atoms available for microbial or chemical attack, leading to a comparatively faster degradation rate. europa.eu
Congener-Specific Potency and Structural Determinants of Activity
The concept of congener-specific potency is central to understanding the toxicology of PCDF mixtures. Different congeners, even those with the same number of chlorine atoms, can exhibit vastly different biological potencies based on the specific arrangement of those atoms. nih.gov
The structural determinants of activity for PCDFs are well-defined:
Lateral Substitution: Chlorine atoms at the 2, 3, 7, and 8 positions are the primary requirement for high-potency, dioxin-like activity.
Planarity: The molecule must be planar or near-planar to effectively bind to the AhR.
Number of Chlorine Atoms: Potency generally increases with chlorination up to a certain point, provided the lateral substitution rule is met.
This compound fails to meet the most critical of these criteria—lateral substitution. Its potency is therefore predicted to be negligible compared to 2,3,7,8-TCDF. Studies on various PCDF congeners consistently show that those without at least three lateral chlorine atoms, or two lateral chlorines in specific arrangements, are not considered to have significant "dioxin-like" toxicity. nih.gov Therefore, this compound is not typically included in toxic equivalency factor (TEF) schemes, which are used to assess the risk of dioxin-like compounds.
Table 2: Comparison of Structural Features and Predicted Potency of Dibenzofuran Congeners
| Congener | Chlorine Positions | Lateral (2,3,7,8) Substitution? | Predicted AhR-Mediated Potency |
|---|---|---|---|
| Dibenzofuran | None | No | None |
| This compound | 1, 6 | No | Very Low / Negligible |
| 2,8-Dichlorodibenzofuran (B1206507) | 2, 8 | Yes (Partial) | Low to Moderate |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 2, 3, 7, 8 | Yes (Full) | High (Reference Congener) |
This comparative analysis underscores that the specific placement of chlorine atoms, rather than just their presence, is the ultimate determinant of the biological activity of PCDF congeners. The structure of this compound places it in the category of low-potency congeners.
Abatement and Remediation Strategies for Dichlorodibenzofurans
Biological Remediation Approaches
Biological remediation, or bioremediation, utilizes the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods.
Various bacterial strains have demonstrated the ability to degrade chlorinated dibenzofurans. Notably, species from the genus Pseudomonas have been investigated for their capacity to metabolize these compounds. While specific studies on the degradation of 1,6-dichlorodibenzofuran by Pseudomonas aeruginosa are limited, research on related chlorinated dibenzofurans provides insights into the potential degradation pathways.
Studies have shown that the growth rate of Pseudomonas aeruginosa when using dioxins as a carbon source tends to decrease as the degree of chlorine substitution increases. researchgate.net For instance, this bacterium exhibits moderate growth with 2,8-dichlorodibenzofuran (B1206507). researchgate.net The degradation activity of Ps. aeruginosa is also lower for dichlorinated dibenzofurans compared to monochlorinated or non-chlorinated congeners. researchgate.net The degradation process often involves the production of intermediate metabolites such as hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, and 2-carboxyvinyloxy phenyl acetic acid, suggesting a specific biodegradation pathway. researchgate.net
Other bacterial strains, such as Pseudomonas veronii PH-03, have been shown to grow on dibenzofuran (B1670420) and metabolize chlorodibenzo-p-dioxins, producing intermediates like chlorocatechols. nih.gov Similarly, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. nih.govnih.govresearchgate.netasm.org This strain, however, does not degrade more highly chlorinated congeners. nih.govnih.govresearchgate.netasm.org The degradation of 2-chlorodibenzofuran (B1219818) by Sphingomonas sp. strain RW1 results in the formation of 5-chlorosalicylate and salicylate. nih.gov
The following table summarizes the degradation capabilities of different microbial strains on various dichlorodibenzofuran isomers and related compounds.
| Microbial Strain | Compound | Degradation/Growth | Metabolites Identified |
| Pseudomonas aeruginosa | 2,8-Dichlorodibenzofuran | Medium growth | Not specified |
| Pseudomonas aeruginosa | 3,6-Dichlorodibenzofuran | Low biodegradation activity | Not specified |
| Sphingomonas sp. strain RW1 | Dichlorodibenzofurans | Degraded | Dichlorinated salicylates |
| Terrabacter sp. strain DBF63 | Chlorinated Dibenzofurans | Degraded | Chlorosalicylates |
| Pseudomonas sp. strain CA10 | Chlorinated Dibenzofurans | Degraded | Chlorosalicylates |
For instance, a microbial consortium can degrade complex compounds that are resistant to degradation by a single bacterial system. nih.gov The rational division of metabolic pathways among the members of the consortium can also reduce the metabolic burden on individual cells. nih.gov In the context of chlorinated dibenzofurans, a consortium could potentially overcome the limitations of a single strain by providing a wider range of enzymes capable of attacking different parts of the molecule or its degradation intermediates. Studies have shown that microbial consortia can be effective in degrading other complex chlorinated compounds, suggesting their potential for dichlorodibenzofuran remediation. nih.gov
The biological degradation of dibenzofurans and their chlorinated derivatives is initiated by specific enzymes produced by microorganisms. jinjingchemical.comethz.chresearchgate.net The key initial step is often catalyzed by angular dioxygenases, which introduce two oxygen atoms at the angular position of the dibenzofuran molecule, adjacent to the ether bridge. jinjingchemical.comethz.chnih.govelsevierpure.com This enzymatic attack leads to the cleavage of the aromatic ring and the formation of hydroxylated intermediates. jinjingchemical.com
Subsequent enzymatic reactions further break down these intermediates. For example, extradiol dioxygenases and meta-cleavage compound hydrolases are involved in the downstream degradation pathways. nih.govelsevierpure.com In some bacterial strains, the degradation of chlorinated dibenzofurans leads to the formation of chlorosalicylates. nih.govelsevierpure.com
The substrate specificity of these enzymes is a critical factor in the degradation of different chlorinated isomers. For example, carbazole (B46965) 1,9a-dioxygenase (CARDO) has been shown to catalyze the angular dioxygenation of a range of mono- to trichlorinated dibenzofurans. nih.govelsevierpure.com
Key enzymes involved in the degradation of dibenzofurans and their functions are listed in the table below.
| Enzyme | Function |
| Angular Dioxygenase | Initiates the degradation by attacking the carbon atoms at the angular position of the dibenzofuran molecule. jinjingchemical.comethz.ch |
| Extradiol Dioxygenase | Catalyzes the ring cleavage of hydroxylated intermediates. nih.govelsevierpure.com |
| Meta-cleavage Compound Hydrolase | Involved in the further breakdown of ring-cleavage products. nih.govelsevierpure.com |
Physicochemical Treatment Technologies
In addition to biological approaches, several physicochemical technologies have been developed for the remediation of soils and other materials contaminated with persistent organic pollutants like dichlorodibenzofurans.
Thermal remediation involves the use of heat to destroy or separate contaminants from a solid matrix. Incineration is a high-temperature process that achieves the complete destruction of organic compounds. For chlorinated compounds like dichlorodibenzofurans, incineration at temperatures typically above 850°C, and in some cases up to 1200°C, can achieve destruction efficiencies of over 99.99%. wtert.org
The table below provides a comparison of incineration and thermal desorption for the remediation of chlorinated organic compounds.
| Technology | Operating Temperature | Removal/Destruction Efficiency |
| Incineration | > 850°C | > 99.99% |
| Thermal Desorption | 150°C - 550°C | > 99% for similar compounds |
Chemical dechlorination involves the use of chemical reagents to remove chlorine atoms from the chlorinated molecule, thereby reducing its toxicity. Reductive dechlorination is a common approach where a reducing agent is used to replace chlorine atoms with hydrogen atoms. Studies have explored the reductive dechlorination of polychlorinated dibenzofurans (PCDFs) in various environmental matrices. acs.orgnih.gov
Evidence from wastewater collection systems suggests that microbial communities can facilitate the dechlorination of PCDD/Fs. acs.orgnih.gov While this is a biological process, it highlights the principle of dechlorination. In engineered systems, chemical reagents can be employed to achieve a similar outcome. For example, the dechlorination of octachlorodibenzofuran (OCDF) has been observed, leading to the formation of less chlorinated congeners. acs.org Density functional theory studies have also been used to investigate the mechanisms of reductive dechlorination of PCDFs. acs.org These studies indicate that the removal of chlorine atoms can occur through the transfer of an electron to the molecule. acs.org
Advanced Oxidation Processes (e.g., Supercritical Water Oxidation, UV/Ozone)
Advanced Oxidation Processes (AOPs) are a class of procedures that utilize highly reactive species, primarily the hydroxyl radical (•OH), to oxidize and degrade persistent organic pollutants. nih.govmdpi.com These methods are designed to transform recalcitrant compounds like this compound into less harmful substances.
Supercritical Water Oxidation (SCWO) is a promising technology that operates above the critical point of water (374°C and 221 bar). epa.gov Under these conditions, water acts as a nonpolar solvent, making organic compounds and oxidizing gases like oxygen completely miscible. epa.gov This single-phase environment facilitates rapid and complete oxidation. epa.gov The process transforms organic matter into carbon dioxide, water, and, depending on the waste composition, inert mineral solids. enviro.wiki For chlorinated compounds like this compound, the chlorine atoms are converted into mineral acids (e.g., HCl) or salts. epa.gov SCWO is noted for its high destruction efficiencies (>99%) and short reaction times, often under one minute, without the formation of toxic byproducts like dioxins that can occur during incineration. epa.govenviro.wiki While technical challenges related to corrosion and salt precipitation have historically limited its application to high-cost hazardous wastes, ongoing advancements are making it a more viable option for a broader range of contaminants. nih.gov
UV/Ozone (O₃/UV) treatment is another AOP that combines the strong oxidizing power of ozone with ultraviolet radiation. UV light accelerates the decomposition of ozone into hydroxyl radicals, which are more powerful and less selective oxidizing agents than ozone alone. waterworld.com This synergistic effect enhances the degradation of organic pollutants. waterworld.com Studies have shown that the combination of ozone and UV is more effective for organic destruction than either method used in isolation, with oxidation rates increasing by a factor of 10 to 10,000 for certain organic compounds. waterworld.com This process has demonstrated high efficiency in removing halogenated aromatics, such as dichlorophenol, achieving 99% removal in approximately 15 minutes in some studies. waterworld.com The effectiveness of UV/Ozone treatment depends on factors such as the concentration of the pollutant, the dosage of ozone, and the intensity of the UV radiation.
| Parameter | Supercritical Water Oxidation (SCWO) | UV/Ozone (O₃/UV) |
| Primary Oxidant | Oxygen, Hydroxyl Radicals | Ozone, Hydroxyl Radicals |
| Operating Temperature | 500-650°C epa.gov | Ambient |
| Operating Pressure | 250-300 bar epa.gov | Atmospheric |
| Reaction Medium | Supercritical Water | Aqueous |
| Key Advantage | High destruction efficiency (>99%), rapid reaction epa.govenviro.wiki | Synergistic effect enhances degradation rates waterworld.com |
| Primary Output | CO₂, H₂O, mineral acids/salts epa.gov | Smaller, more biodegradable organic fragments, CO₂ |
Adsorption and Separation Technologies
Adsorption and separation technologies are physical processes designed to remove contaminants from a fluid phase (liquid or gas) by accumulating them on the surface of a solid material (the adsorbent). These methods are crucial for concentrating pollutants for subsequent destruction or for purifying waste streams.
The effectiveness of an adsorbent is determined by its physical properties, such as surface area and pore size distribution, as well as its chemical affinity for the target contaminant. For chlorinated aromatic compounds similar to this compound, various materials have been investigated.
Activated Carbon: Traditionally used for its high surface area and porosity, activated carbon can effectively adsorb a wide range of organic compounds. Its performance can be enhanced through chemical modification.
Zeolite Molecular Sieves: These are crystalline aluminosilicates with a highly regular pore structure. Their uniform pore sizes allow them to selectively adsorb molecules based on size and shape. MFI-type zeolite molecular sieves have been used in the gas-phase separation of dichlorobenzene isomers, a process that relies on selective adsorption at elevated temperatures (180–200°C). google.com
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes and surface chemistry make them promising candidates for selective adsorption. For instance, a copper-based MOF (HKUST-1) modified with sulfonate groups has shown a substantially increased and selective adsorption capacity for certain organic dyes. nih.gov Such functionalization could be tailored to target chlorinated dibenzofurans.
The process of adsorption is governed by equilibrium and kinetic factors. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium distribution of the adsorbate between the liquid and solid phases, while pseudo-first-order and pseudo-second-order models are used to analyze the adsorption kinetics.
Catalytic Degradation Methods
Catalytic degradation involves the use of a catalyst to accelerate the rate of a chemical reaction that transforms a pollutant into a less harmful substance. For chlorinated compounds, catalytic hydrodechlorination is a particularly effective method.
Hydrodechlorination using Metal Nanoparticles (e.g., Palladium)
Hydrodechlorination (HDC) is a chemical process that involves the reaction of a chlorinated organic compound with hydrogen to cleave the carbon-chlorine (C-Cl) bond, replacing the chlorine atom with a hydrogen atom. mdpi.com This reaction significantly reduces the toxicity of the original compound.
Palladium (Pd) is widely recognized as one of the most effective monometallic catalysts for HDC due to its high activity and stability, even at ambient temperatures and pressures. mdpi.comosti.gov Palladium nanoparticles are frequently used to maximize the catalytically active surface area. Research has demonstrated the successful dechlorination of related compounds like 2,8-dichlorodibenzofuran and 1,6-dichlorodibenzo-p-dioxin (B1595797) using palladium nanoparticles. nih.gov The reaction proceeds through a stepwise removal of chlorine atoms. nih.gov For 2,7-dichlorodibenzo-p-dioxin (B167052) and 2,8-dichlorodibenzofuran, catalytic HDC can convert them to their chlorine-free parent compounds, dibenzo-p-dioxin (B167043) and dibenzofuran, respectively, with high yields (>80%) even at 30°C. researchgate.net
| Catalyst | Compound | Conversion/Yield | Conditions |
| Palladium Nanoparticles | 2,8-Dichlorodibenzofuran | >80% to Dibenzofuran researchgate.net | 30°C, 2-propanol/NaOH solution researchgate.net |
| Palladium on Carbon (Pd/C) | 2,7-Dichlorodibenzo-p-dioxin | >80% to Dibenzo-p-dioxin researchgate.net | 30°C, 2-propanol/NaOH solution researchgate.net |
| Palladium Nanoparticles | 1,6-Dichlorodibenzo-p-dioxin | Slower than 2,8-DCDF nih.gov | 50-90°C, Supercritical CO₂ nih.gov |
Role of Catalyst Supports and Reaction Conditions
The performance of metal nanoparticle catalysts is significantly influenced by the support material on which they are dispersed and the conditions under which the reaction is carried out.
Catalyst Supports: The support material prevents the agglomeration of nanoparticles, provides a large surface area, and can influence the catalytic activity through metal-support interactions. Common supports include:
Carbon (Pd/C): Often shows high activity in HDC reactions. researchgate.net
Alumina (B75360) (Al₂O₃): A common and stable metal oxide support. mdpi.comresearchgate.net
Titania (TiO₂): Another metal oxide support used in catalysis. researchgate.net
Silica (B1680970) (SiO₂): Used as a support for bimetallic catalysts like Pd-Fe and Pd-Ni. inrs.ca
Graphene-based materials: Materials like reduced graphene oxide (rGO) can enhance HDC reaction rates due to their ability to accept and transfer electrons. mdpi.com
Polymers: Microcellular high-density polyethylene (B3416737) has been used as a support, allowing the catalyst to be easily separated and recycled. nih.gov
Studies comparing different supports for palladium-catalyzed dechlorination of PCDFs and PCDDs found that the activity decreased in the order Pd/C > Pd/Al₂O₃ > Pd/TiO₂. researchgate.net
Reaction Conditions: Key reaction parameters that affect HDC efficiency include temperature, pressure, and the hydrogen source.
Temperature: While some HDC reactions can occur at ambient temperatures, higher temperatures are often required for more heavily chlorinated compounds or to increase reaction rates. researchgate.net For example, the HDC of 1,6-dichlorodibenzo-p-dioxin has been studied at temperatures between 50-90°C. nih.gov
Pressure: Reactions can be carried out at atmospheric pressure or elevated pressures. The use of supercritical carbon dioxide (at 200 atm) as a solvent has been shown to be effective, creating a medium where hydrogen is readily available to the catalyst surface. nih.gov
Hydrogen Source: While pressurized hydrogen gas is commonly used, alternative hydrogen donors like formic acid are being explored as safer and more easily handled alternatives. mdpi.com
Development of Sustainable and Cost-Effective Remediation Technologies
One approach to sustainable remediation is the use of low-temperature thermal desorption. For dibenzofuran-contaminated soil, treatment at 300°C for 20 minutes has been shown to remove over 99% of the contaminant. nih.gov This method is more energy-efficient than high-temperature incineration and can partially retain organic carbon in the soil, which is beneficial for ecological restoration. nih.gov
In catalytic processes, sustainability is advanced by developing robust catalysts that can be easily separated from the treated medium and reused multiple times without significant loss of activity. nih.gov The use of granulated catalysts or catalysts on monolithic supports facilitates this separation. mdpi.comnih.gov Furthermore, replacing pressurized hydrogen gas with safer, liquid-phase hydrogen donors like formic acid can improve the safety profile and reduce the costs associated with handling flammable gases. mdpi.com
Computational and Theoretical Studies in Environmental Chemistry
Molecular Modeling and Simulation
Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,6-Dichlorodibenzofuran (1,6-DCDF). These computational methods determine the molecule's ground-state geometries and electronic properties. nih.gov By calculating attributes such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can infer the molecule's kinetic stability and reactivity. ug.edu.pl The HOMO-LUMO energy gap is a key indicator; a smaller gap typically suggests higher chemical reactivity.
The presence and position of chlorine atoms on the dibenzofuran (B1670420) structure significantly influence its electronic properties and, consequently, its behavior in the environment. These calculations provide a theoretical foundation for understanding the degradation pathways and the potential for 1,6-DCDF to undergo transformations through processes like nucleophilic or electrophilic attack.
While specific calculated values for this compound were not available in the search results, the general outputs of such studies are presented below.
Table 1: Representative Data from Quantum Chemical Calculations
| Property | Typical Output | Significance |
|---|---|---|
| HOMO Energy | Value in eV | Represents the electron-donating ability |
| LUMO Energy | Value in eV | Represents the electron-accepting ability |
| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability |
| Dipole Moment | Value in Debye | Indicates the molecule's polarity |
| Atomic Charges | Charge distribution map | Identifies reactive sites on the molecule |
Molecular dynamics (MD) simulations are powerful computational methods used to study the interactions between molecules and their environment at an atomic level. mdpi.com For a compound like this compound, MD simulations could be applied to understand its interactions with environmental surfaces or biological membranes. nih.gov These simulations can provide insights into adsorption mechanisms and the orientation of the molecule on surfaces, which are crucial for predicting its environmental fate. mdpi.com However, a review of available literature did not yield specific studies that have applied molecular dynamics simulations to investigate the interactions of this compound.
Environmental Fate and Transport Modeling
Multimedia mass balance models are essential tools for predicting the environmental distribution and fate of chemicals. nih.govrsc.org These models, often based on the concept of fugacity, use a chemical's physicochemical properties to estimate its partitioning among various environmental compartments, including air, water, soil, sediment, and biota. rsc.orgnih.govresearchgate.net For persistent organic pollutants (POPs) like 1,6-DCDF, these models can characterize persistence, bioaccumulation potential, and the likelihood of long-range environmental transport. rsc.org The models require inputs such as vapor pressure, water solubility, and partition coefficients to simulate the chemical's behavior under steady-state conditions. rsc.orgnih.gov
The partitioning behavior of a chemical describes its distribution between different environmental phases. For hydrophobic compounds like 1,6-DCDF, the octanol-water partition coefficient (Kow) is a critical parameter for predicting environmental distribution and bioaccumulation potential. mdpi.com A high Kow value indicates a strong tendency for the chemical to partition into fatty tissues of organisms and organic matter in soil and sediment, rather than remaining in water. nih.gov
The bioaccumulation potential of 1,6-DCDF can be estimated using its partitioning properties. High hydrophobicity, indicated by a high log Kow, suggests a significant potential for bioaccumulation. mdpi.com While experimental data for 1,6-DCDF is limited, its structural similarity to other chlorinated dibenzofurans suggests it is likely to bioaccumulate. Alternative methods, such as using liposome-water partitioning coefficients (Klipw), are also being explored to better predict the bioaccumulation of hydrophobic organic chemicals. nih.gov
Table 2: Key Parameters for Predicting Partitioning and Bioaccumulation
| Parameter | Abbreviation | Significance |
|---|---|---|
| Octanol-Water Partition Coefficient | Kow | Indicates partitioning between octanol (a surrogate for fat) and water. High values suggest high bioaccumulation potential. |
| Air-Water Partition Constant | Kaw | Describes the partitioning of a chemical between air and water, influencing its atmospheric transport. |
| Bioconcentration Factor | BCF | Measures the accumulation of a chemical in an organism from water. |
| Bioaccumulation Factor | BAF | Measures the accumulation from all environmental sources, including food. |
Predictive Toxicology and Hazard Assessment Tools
Predictive toxicology utilizes computational models to estimate the potential adverse effects of chemicals. nih.goveuropa.eu Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, linking a chemical's molecular structure to its biological activity. nih.govljmu.ac.uknih.gov For compounds like 1,6-DCDF, QSAR models can be developed to predict various toxicological endpoints, including systemic and reproductive toxicity. europa.eursc.org
These models are built by correlating structural descriptors of a diverse set of chemicals with their known toxicity data. rsc.org For dioxin-like compounds, a key application of QSAR is to predict their binding affinity to the aryl hydrocarbon receptor (AhR), which is a primary mechanism of their toxicity. By predicting this interaction, the models can estimate a chemical's toxic potency relative to a reference compound, often expressed as a Toxic Equivalency Factor (TEF). These predictive tools are valuable for prioritizing chemicals for further testing and for conducting hazard assessments when experimental data is scarce. rsc.org
Integration of QSAR/QSTR Models in Computational Toxicology
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are foundational to computational toxicology. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. For this compound, a member of the polychlorinated dibenzofurans (PCDFs) class, QSAR/QSTR models can predict its toxicological properties based on molecular descriptors.
While specific QSAR/QSTR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of PCDFs has been the subject of such studies. These models often utilize descriptors such as hydrophobicity (logP), electronic properties (e.g., HOMO-LUMO gap), and steric parameters to predict endpoints like binding affinity to the aryl hydrocarbon receptor (AhR), a key initiating event in the toxicity pathway of many PCDFs. For instance, studies on various PCDF congeners have shown that congeners with higher toxicity values often exhibit larger chemical softness values, a descriptor derived from density functional theory (DFT). These general models for PCDFs can provide an initial estimation of the potential toxicity of this compound.
The integration of these models into computational toxicology workflows allows for the high-throughput screening of chemicals and the prioritization of compounds for further experimental testing. By leveraging existing data on structurally similar compounds, QSAR/QSTR can help to fill data gaps for less-studied congeners like this compound.
Machine Learning Applications for Environmental Exposome and Toxicity Prediction
Machine learning (ML) has emerged as a powerful tool in environmental chemistry, capable of handling complex, non-linear relationships that may not be captured by traditional QSAR models. ML algorithms, such as random forests, support vector machines, and neural networks, can be trained on large datasets of chemical information and toxicological data to build predictive models. nih.govtaylorfrancis.comchemrxiv.orgnih.govresearchgate.net
For this compound, ML models can be applied to predict its environmental exposome—the totality of environmental exposures of an individual over their lifetime. By analyzing its physicochemical properties and environmental fate parameters, ML algorithms can forecast its distribution and persistence in various environmental compartments.
Below is an interactive data table summarizing the application of various machine learning algorithms in toxicity prediction for chemical compounds, which can be conceptually applied to substances like this compound.
| Machine Learning Algorithm | Application in Toxicity Prediction | Key Strengths |
| Random Forest | Classification and regression tasks for predicting various toxicity endpoints. | Handles high-dimensional data well and is robust to overfitting. |
| Support Vector Machines | Classification of compounds as toxic or non-toxic. | Effective in high-dimensional spaces and when the number of dimensions exceeds the number of samples. |
| Neural Networks | Modeling complex, non-linear structure-toxicity relationships. | Can learn intricate patterns from data, leading to high predictive accuracy. |
Risk Assessment Methodologies and Data Gap Filling
Risk assessment of chemical substances like this compound involves a systematic process of identifying hazards, assessing exposure, and characterizing the resulting risk to human health and the environment. nih.gov A significant challenge in this process is the frequent lack of comprehensive experimental data for every chemical of concern. mdpi.com
Computational methods play a crucial role in filling these data gaps. mdpi.com For this compound, where empirical toxicity data may be sparse, read-across and chemical category approaches are often employed. These methods use data from structurally similar and well-characterized chemicals (source compounds) to infer the properties and potential hazards of the substance (target compound). The underlying assumption is that chemicals with similar structures will have similar biological activities.
In the context of PCDFs, the Toxicity Equivalence Factor (TEF) methodology is a well-established approach for risk assessment of mixtures. This method assigns a TEF value to each congener relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While a specific TEF for this compound may not be officially established by all regulatory bodies, its structural similarity to other PCDFs allows for an estimation of its dioxin-like toxicity.
The following table outlines common data gap filling techniques applicable to the risk assessment of this compound:
| Data Gap Filling Technique | Description | Application to this compound |
| Read-Across | Predicting the properties of a target chemical based on data from one or more structurally similar source chemicals. | Using toxicity data from other dichlorodibenzofuran isomers or other PCDFs to estimate the toxicity of the 1,6-congener. |
| Chemical Category Approach | Grouping chemicals with similar structures and physicochemical properties to predict the properties of untested members of the category. | Placing this compound within the broader category of PCDFs to infer its general toxicological profile. |
| (Q)SAR Models | Using computational models to predict properties based on chemical structure. | Applying established (Q)SAR models for PCDFs to predict specific toxicological endpoints for this compound. |
By integrating these computational and theoretical approaches, a more comprehensive understanding of the environmental risks associated with this compound can be achieved, even in the absence of extensive empirical data. These in silico methods are invaluable for prioritizing chemicals for further investigation and for making informed decisions in environmental risk management.
Future Research Directions and Emerging Paradigms
Advanced Mechanistic Elucidation (Beyond AhR Pathway)
The prevailing paradigm for the toxicity of many PCDFs centers on their interaction with the AhR. However, emerging research suggests that the toxicological profile of these compounds is not solely dictated by this pathway. Future studies will need to delve into non-AhR-mediated mechanisms to fully comprehend the potential health risks associated with 1,6-Dichlorodibenzofuran exposure.
Key areas of investigation will likely include:
Oxidative Stress: Investigating the potential of this compound to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to a range of toxicological endpoints.
Endocrine Disruption: Exploring the ability of this compound to interfere with the endocrine system. endocrine.orgwikipedia.org This includes its potential to mimic or block the action of natural hormones, thereby disrupting reproductive health, development, and metabolic processes. endocrine.orgwikipedia.orgendocrine.org Research into its effects on estrogen and androgen receptor signaling, as well as thyroid hormone regulation, will be crucial.
Neurotoxicity: Examining the neurotoxic potential of this compound. Studies on related compounds suggest that developmental exposure can lead to neurobehavioral deficits. Future research should focus on understanding the specific molecular targets and pathways in the nervous system affected by this compound.
Development of Novel and Highly Efficient Remediation Technologies
The persistence of this compound in the environment necessitates the development of innovative and effective remediation strategies. While traditional methods have limitations, several promising technologies are emerging.
Bioremediation: The use of microorganisms, such as bacteria and fungi, to degrade or transform this compound is a key area of research. researchgate.netnih.gov Studies have shown that certain bacterial strains can degrade mono- and dichlorinated dibenzofurans. nih.gov Future work will focus on identifying and engineering more robust microbial consortia with enhanced degradation capabilities for more highly chlorinated congeners.
Photocatalytic Degradation: This technology utilizes semiconductor materials, such as titanium dioxide (TiO2), to generate highly reactive radicals that can break down persistent organic pollutants like this compound upon exposure to light. nih.govacs.orgresearchgate.net Research is ongoing to improve the efficiency of these photocatalysts, particularly for use with visible light, making the process more energy-efficient and applicable to real-world scenarios. acs.orgresearchgate.net
Nanoremediation: The application of nanomaterials, such as nanoscale zero-valent iron (nZVI), offers a promising in-situ remediation approach. researchgate.netmdpi.comfrontiersin.org These nanoparticles have a large surface area and high reactivity, enabling them to effectively degrade chlorinated organic compounds in soil and groundwater. researchgate.netmdpi.comfrontiersin.org Future research will aim to optimize the delivery and stability of these nanoparticles in complex environmental matrices and assess their long-term ecological impact. mdpi.com
Integration of Multi-Omics Approaches in Environmental Toxicology
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics technologies is essential. These high-throughput approaches allow for the simultaneous analysis of thousands of molecules, providing a holistic view of the cellular response to toxicant exposure.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to this compound exposure can reveal the molecular pathways that are perturbed. nih.govnih.gov This can help identify key genes and cellular processes affected by the compound, providing insights into its mechanism of action beyond the AhR pathway. nih.govmdpi.com
Proteomics: The study of the entire set of proteins (the proteome) can provide a more direct measure of the functional changes occurring within a cell or organism upon exposure. nih.govnih.gov Proteomic analysis can identify proteins that are altered in abundance or post-translationally modified, offering valuable information on the cellular stress response and toxicity pathways. nih.govnih.gov
Metabolomics: This approach focuses on the comprehensive analysis of small molecule metabolites in a biological system. Metabolomic profiling can reveal alterations in metabolic pathways, providing a sensitive indicator of toxicant-induced stress and dysfunction.
By integrating data from these different "omics" platforms, researchers can construct detailed molecular networks and pathways affected by this compound, leading to a more predictive and systems-level understanding of its toxicity.
Enhanced Computational Modeling for Complex Environmental Scenarios
Predicting the environmental fate and transport of this compound is crucial for assessing exposure risks and developing effective management strategies. Enhanced computational models are becoming increasingly important tools for this purpose.
Multimedia Environmental Fate Models: These models, often based on the fugacity concept, can simulate the partitioning and transport of chemicals between different environmental compartments, such as air, water, soil, and sediment. nih.govnih.govresearchgate.netnih.govuninsubria.itwur.nlslu.setul.czacs.orglupinepublishers.com Future models will need to incorporate more detailed and dynamic environmental parameters to better reflect real-world conditions. nih.govresearchgate.netnih.govuninsubria.it
Spatially and Temporally Resolved Models: Moving beyond simple box models, future research will focus on developing models that can predict the concentration of this compound with higher spatial and temporal resolution. uninsubria.it This will allow for more accurate exposure assessments for specific populations and ecosystems.
Integration with Toxicity Data: A key challenge is to link environmental fate models with toxicological data to better predict the risk posed by this compound. This involves developing models that can estimate internal exposure levels and relate them to adverse outcome pathways.
Prioritization of Emerging Contaminants and Analogues
This compound is just one of many PCDF congeners and other halogenated aromatic hydrocarbons that may be present in the environment. A critical area of future research is the prioritization of these emerging contaminants and their analogues for monitoring and toxicological evaluation.
Congener-Specific Analysis: There are 135 possible PCDF congeners, each with potentially different toxicological properties. scielo.br Future research needs to focus on developing analytical methods to detect and quantify a wider range of these congeners in environmental and biological samples.
Grouping and Read-Across Approaches: Given the large number of congeners, it is not feasible to conduct extensive toxicological testing on each one. Therefore, the development of grouping and read-across strategies is essential. This involves using data from well-studied congeners to predict the toxicity of less-studied ones based on structural similarities and physicochemical properties.
Risk-Based Prioritization: Future efforts will focus on developing risk-based frameworks for prioritizing PCDF congeners and other emerging contaminants. nih.govnih.gov This will involve integrating data on their occurrence, persistence, bioaccumulation potential, and toxicity to identify those that pose the greatest risk to human health and the environment. nih.govnih.gov
Interdisciplinary Research on Environmental Chemistry and Ecotoxicology
Addressing the complex challenges posed by this compound and other persistent organic pollutants requires a highly interdisciplinary approach. The traditional silos of environmental chemistry and ecotoxicology are increasingly being broken down to foster a more integrated understanding of contaminant behavior and effects.
Future research will benefit from collaborations that bring together expertise in:
Analytical Chemistry: For the development of sensitive and specific methods to detect and quantify this compound and its transformation products in various matrices.
Environmental Science: To understand the sources, transport, and fate of the compound in the environment.
Toxicology: To elucidate the mechanisms of toxicity and assess the risks to human and ecological health.
Computational Modeling: To develop predictive models for environmental fate and toxicological effects.
Engineering: For the design and implementation of effective remediation technologies.
By fostering these interdisciplinary collaborations, the scientific community can develop a more comprehensive and robust understanding of the environmental chemistry and ecotoxicology of this compound, ultimately leading to more effective strategies for its management and mitigation.
Q & A
Q. What are the standard analytical methods for detecting and quantifying 1,6-dichlorodibenzofuran in environmental samples?
High-performance liquid chromatography (HPLC) with UV detection is commonly used, employing mobile phases such as acetonitrile/water/glacial acetic acid (70:30:0.1) to resolve chlorinated dibenzofurans. Validation requires comparison with certified reference materials to ensure specificity and sensitivity . Gas chromatography-mass spectrometry (GC-MS) is also effective for identifying dimerization byproducts, such as 2,8-dichlorodibenzofuran, which may co-elute with other congeners .
Q. How is the toxicity profile of this compound established in laboratory studies?
Toxicity assessments rely on dose-response relationships, chronic exposure models, and endpoints like developmental toxicity and gene mutagenicity. For example, the Agency for Toxic Substances and Disease Registry (ATSDR) recommends using threshold concentrations derived from in vitro assays (e.g., Ames test) and in vivo rodent studies to extrapolate human health risks . Data must account for metabolic pathways, including cytochrome P450-mediated oxidation and biliary excretion .
Q. What synthetic routes are used to produce this compound for research purposes?
Radical-radical coupling of chlorinated phenoxy precursors is a key mechanism. Copper(II) oxide mediates the dimerization of carbon-centered radicals, forming dichlorodibenzofuran via diketo intermediates (Figure 1.6). Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity and isomer purity .
Advanced Research Questions
Q. How do positional isomers (e.g., 1,6- vs. 2,8-dichlorodibenzofuran) affect environmental persistence and bioaccumulation?
Chlorine substitution patterns alter lipophilicity (log Kow) and half-life in biotic systems. For instance, this compound’s planar structure may enhance binding to aryl hydrocarbon receptors (AhR) compared to non-planar isomers. Computational models (e.g., EPI Suite) predict bioaccumulation factors (BAFs) based on molecular symmetry and halogen distribution .
Q. What experimental strategies resolve contradictions in developmental toxicity data across studies?
Cross-study meta-analyses are essential. For example, discrepancies in teratogenic effects may arise from variations in exposure matrices (e.g., soil vs. aqueous media). Harmonizing protocols for maternal dosing, placental transfer measurements, and endpoints (e.g., fetal weight reduction) improves reproducibility. ATSDR’s toxicological profiles emphasize standardized OECD guidelines for interspecies comparisons .
Q. How can isotopic labeling (e.g., <sup>13</sup>C) improve mechanistic studies of this compound degradation?
<sup>13</sup>C-labeled analogs enable tracking of metabolic pathways via mass spectrometry. For example, <sup>13</sup>C at the 1- and 6-positions clarifies whether dechlorination occurs via hydrolytic vs. reductive pathways. This approach is critical for validating in silico biodegradation models (e.g., BIOWIN) .
Q. What are the challenges in designing environmental monitoring studies for this compound in heterogeneous matrices?
Matrix effects (e.g., humic acid interference) necessitate cleanup steps like accelerated solvent extraction (ASE) and silica gel chromatography. Quality control requires spiked recovery experiments and parallel analysis of procedural blanks. ATSDR’s guidelines recommend multi-laboratory validation for sediment and biota samples .
Methodological Considerations
- Data Validation : Cross-reference PubChem (DTXSID00629816) and EPA DSSTox entries for physicochemical properties (e.g., molecular weight: 187.02 g/mol) to ensure consistency .
- Regulatory Compliance : Adhere to FDA prohibitions on human/animal administration, as this compound lacks therapeutic approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
